![molecular formula C17H9F3N4O4S B591855 3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole CAS No. 946500-06-7](/img/no-structure.png)
3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole is an aromatic heterocycle with a –N=C=O- linkage . It contains one oxygen and two nitrogen atoms and is found in different isomeric forms . This scaffold is present in many marketed drugs, such as Raltegravir, Tiodazosin, Nesapidil, and Zibotentan . 1,3,4-Oxadiazole derivatives possess remarkable biological properties; they can be used as antimicrobial, anti-inflammatory, anti-cancer, antitubercular, antioxidant, antiviral, and anti-diabetic agents .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives has been explored by several research groups . For example, Du et al. synthesized 3′,4′-diaryl-4′H-spiro[indoline-3,5′-[1′,2′,4’]oxadiazol]-2-ones having antibacterial activity by the reaction of isatin and aniline in ethanol at room temperature followed by 1,3-dipolar cycloaddition of the intermediates with N-hydroxybenzimidoyl chloride in the presence of a catalyst .Molecular Structure Analysis
1,3,4-Oxadiazole is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms . It is derived from furan by substitution of two methylene groups (=CH) with two pyridine type nitrogens (-N=) .Chemical Reactions Analysis
In the development of novel 1,3,4-oxadiazole-based drugs, structural modifications are important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds, which selectively interact with nucleic acids, enzymes, and globular proteins .Wirkmechanismus
1,3,4-Oxadiazole derivatives have displayed significant anti-cancer potential with diverse modes of action such as inhibition of growth factors, enzymes, and kinases . They have different mechanisms of action by targeting various enzymes (thymidylate synthase, HDAC, topoisomerase II, telomerase, thymidine phosphorylase) and many of the proteins that contribute to cancer cell proliferation .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
946500-06-7 |
|---|---|
Produktname |
3-[4-(1,3,4-Oxadiazol-2-yl)phenoxymethyl]-5-[5-trifluoroacetyl-thien-2-yl]-1,2,4-oxadiazole |
Molekularformel |
C17H9F3N4O4S |
Molekulargewicht |
422.338 |
IUPAC-Name |
2,2,2-trifluoro-1-[5-[3-[[4-(1,3,4-oxadiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazol-5-yl]thiophen-2-yl]ethanone |
InChI |
InChI=1S/C17H9F3N4O4S/c18-17(19,20)14(25)11-5-6-12(29-11)16-22-13(24-28-16)7-26-10-3-1-9(2-4-10)15-23-21-8-27-15/h1-6,8H,7H2 |
InChI-Schlüssel |
JVTOOESMFVITDU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NN=CO2)OCC3=NOC(=N3)C4=CC=C(S4)C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



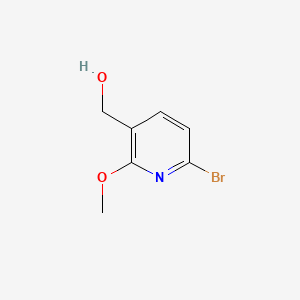
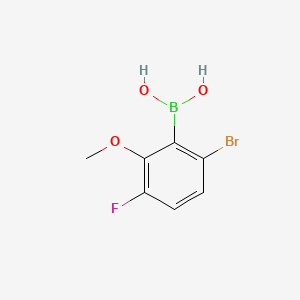
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591775.png)
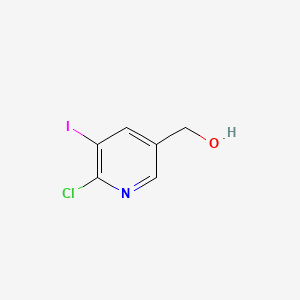

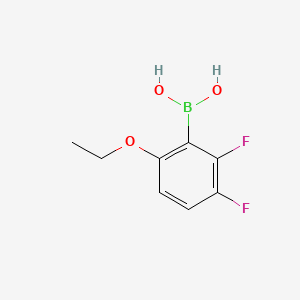
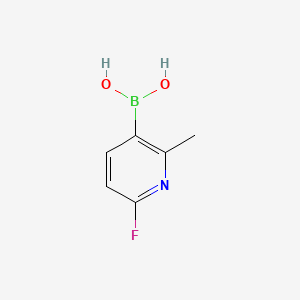
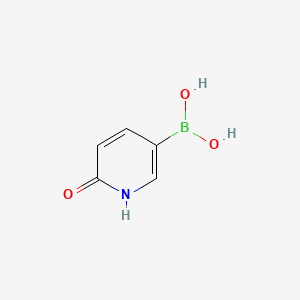
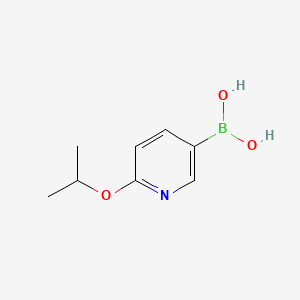
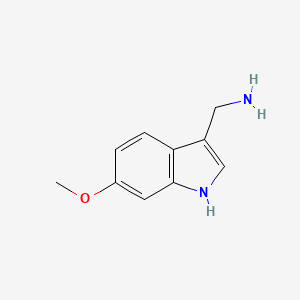

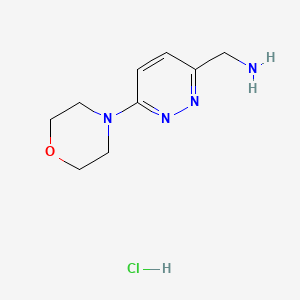
![Sodium;chromium;4-[(3,5-dichloro-2-hydroxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one](/img/structure/B591793.png)
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)